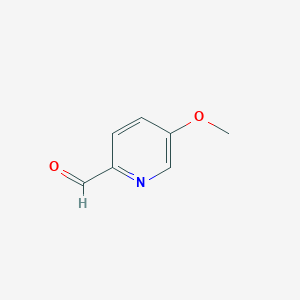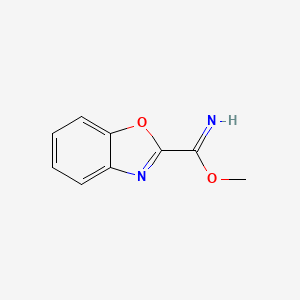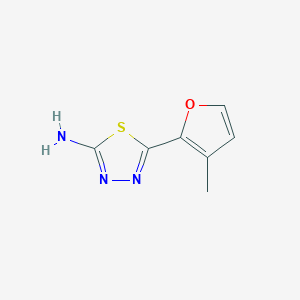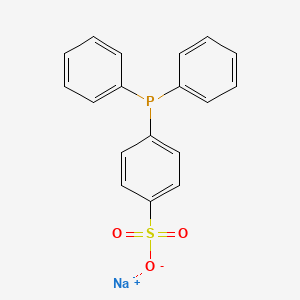
Sodium 4-(diphenylphosphino)benzenesulfonate
説明
Sodium 4-(diphenylphosphino)benzenesulfonate, also known as SPhos-Na, is an organosulfur compound with the formula C12H10NaO2PS. It has a molecular weight of 364.33 and a molecular formula of C18H14NaO3PS . It is commonly used as a ligand in homogeneous catalysis, particularly in the synthesis of pharmaceuticals and fine chemicals.
Molecular Structure Analysis
The molecular structure of Sodium 4-(diphenylphosphino)benzenesulfonate can be represented by the SMILES string:C1=CC=C (C=C1)P (C2=CC=CC=C2)C3=CC=C (C=C3)S (=O) (=O) [O-]. [Na+] . This indicates that the molecule consists of a benzenesulfonate group, a diphenylphosphino group, and a sodium ion.
科学的研究の応用
High-Pressure Studies in Host-Guest Interactions
Sodium 4-(diphenylphosphino)benzenesulfonate has been utilized in high-pressure studies for understanding inclusion phenomena with α-cyclodextrins. These studies, focusing on the complex formation and thermodynamics of host-guest interactions, provide valuable insights into the behavior of such compounds under varying pressure conditions (Abou-Hamdan et al., 2000).
Surface Activity and Micelle Formation
Research on the adsorption phenomena and micellization of sodium 4-(diphenylphosphino)benzenesulfonate derivatives has been conducted. These studies are crucial for understanding the surfactant properties, which have applications in various industrial and research settings (Kozlecki, Sokolowski, & Wilk, 1997).
Photolabile Detergent Synthesis
Innovative approaches in the synthesis of photolabile detergents using sodium 4-(diphenylphosphino)benzenesulfonate have been explored. This research offers potential applications in the isolation and characterization of proteins, providing a method to solubilize proteins for molecular weight and subunit composition analysis (Epstein et al., 1982).
Aggregation Behavior in Aqueous Solutions
Studies on the critical micelle concentration (CMC) and aggregation behavior of sodium 4-(diphenylphosphino)benzenesulfonate in aqueous solutions have been conducted. These findings are significant for understanding the properties of this compound in solution, which has implications for its use in various scientific and industrial applications (Alami et al., 1992).
Ligand Binding to Proteins
Research on the binding of sodium 4-(diphenylphosphino)benzenesulfonate derivatives to proteins like hen egg white lysozyme has been investigated. This kind of study is crucial for understanding protein-ligand interactions, which has broad implications in biochemistry and pharmaceutical research (Murakami & Tsurufuji, 1998).
Catalytic Carbonylation of Ethylene
The use of sodium 4-(diphenylphosphino)benzenesulfonate in catalytic systems for the synthesis of propionic acid and ethylene-carbon monoxide copolymers has been studied. This research contributes significantly to the field of catalysis and industrial chemical production (Chepaikin et al., 1994).
Safety and Hazards
特性
IUPAC Name |
sodium;4-diphenylphosphanylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O3PS.Na/c19-23(20,21)18-13-11-17(12-14-18)22(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-14H,(H,19,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECLFAPMMNLAPS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14NaO3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



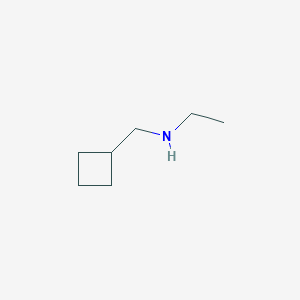
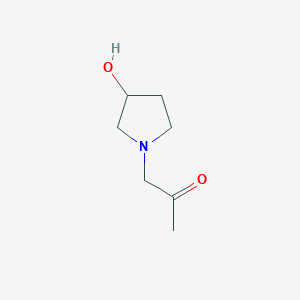
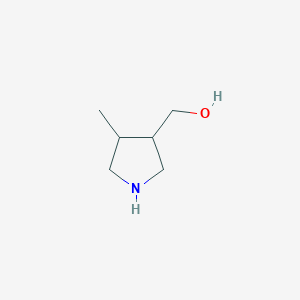

![Spiro[3.4]octane-2-carboxylic acid](/img/structure/B1371473.png)
![1-[2-(diethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B1371475.png)

![2-Chloro-4-fluoro-1H-benzo[d]imidazole](/img/structure/B1371481.png)
![8-(6-Chloropyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1371482.png)
